Deschloro-Zopiclone is synthesized from Zopiclone through chemical modification. Zopiclone is classified under the International Union of Pure and Applied Chemistry (IUPAC) as 6-(5-chloro-2-pyridinyl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-1-piperazinecarboxylate. The removal of the chlorine substituent results in Deschloro-Zopiclone, which retains the core structure but may exhibit altered pharmacodynamics.
The synthesis of Deschloro-Zopiclone can be achieved through various chemical methods that typically involve the dechlorination of Zopiclone. One common approach includes:
The molecular formula for Deschloro-Zopiclone can be derived from its parent compound by removing the chlorine atom, resulting in:
The three-dimensional structure can be visualized using molecular modeling software, which highlights the arrangement of atoms and functional groups within the compound.
Deschloro-Zopiclone can undergo various chemical reactions typical of compounds with similar structures. These include:
Deschloro-Zopiclone is expected to function similarly to Zopiclone by acting as an agonist at GABA receptors, particularly at the benzodiazepine binding sites on GABA receptors. This interaction enhances GABA's inhibitory effects in the central nervous system, leading to sedation and anxiolysis.
Pharmacodynamic studies indicate that compounds like Deschloro-Zopiclone may exhibit variations in potency and efficacy compared to their chlorinated counterparts due to changes in receptor binding affinity.
Deschloro-Zopiclone exhibits several key physical and chemical properties:
Deschloro-Zopiclone may have potential applications in pharmacological research, particularly in studies investigating alternative hypnotic agents with potentially reduced side effects compared to traditional benzodiazepines. Its unique structural characteristics could also make it a candidate for further exploration in drug development aimed at treating insomnia or anxiety disorders.
Research into its pharmacokinetics, efficacy, and safety profile would be essential for establishing its viability as a therapeutic agent. Additionally, analytical methods such as liquid chromatography-tandem mass spectrometry could be employed for quantifying Deschloro-Zopiclone in biological samples during clinical studies.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3